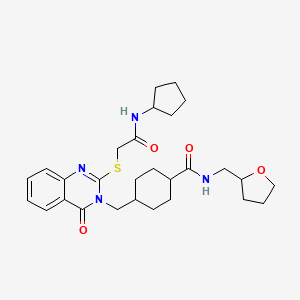
4-((2-((2-(Cyclopentylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-((2-(cyclopentylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C28H38N4O4S and its molecular weight is 526.7. The purity is usually 95%.
BenchChem offers high-quality 4-((2-((2-(cyclopentylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-((2-(cyclopentylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Kürzlich erlebte CPDT eine Renaissance aufgrund des Aufkommens kostengünstiger, nicht-fusionierter Ring-Elektronenakzeptoren (NFREAs). Diese NFREAs haben das Forschungsinteresse an CPDT-basierten Materialien für OSCs wiederbelebt .
- Forscher haben eine äusserst praktische Methode zur Alkylierung von CPDT unter wässrigen Bedingungen entwickelt. Diese Methode kann auch auf die Alkylierung von 2,6-Dibrom-4H-cyclopenta[2,1-b:3,4-b’]dithiophen ausgedehnt werden. Die Alkylierung ist ein entscheidender Schritt bei der Synthese neuartiger Derivate für verschiedene Anwendungen .
- Die Verbindung „2-(Cyclopentylamino)-3-ethyl-7-[(trimethylsilyl)ethynyl]thieno[3,2-d]pyrimidin-4(3H)-on“ ist ein Derivat von CPDT. Sie hat potenzielle Anwendungen in der pharmazeutischen Chemie, insbesondere als Gerüst für die Entwicklung von Kinaseinhibitoren oder anderen bioaktiven Molekülen .
Organische Solarzellen (OSCs) und Elektronendonor/Akzeptor-Materialien
Alkylierung von CPDT
Thieno[3,2-d]pyrimidin-Derivate
Gu, X., Zhang, X., & Huang, H. (2024). Die Wiederbelebung von 4H-Cyclopenta[2,1-b:3,4-b’]dithiophen (CPDT) angetrieben durch kostengünstige und leistungsstarke nicht-fusionierte Ring-Elektronenakzeptoren. Journal of Materials Chemistry A, 12(18), 9379–9393. Mehr lesen Zhang, X., & Huang, H. (2014). Hoch effiziente und einfache Alkylierung von 4H-Cyclopenta-[2,1-b:3,4-b’]dithiophen (CPDT) unter wässrigen Bedingungen. RSC Advances, 4(97), 54820–54823. Mehr lesen Verbindungsreferenz aus der ACS-Publikation: 2-(Cyclopentylamino)-3-ethyl-7-[(trimethylsilyl)ethynyl]thieno[3,2-d]pyrimidin-4(3H)-on. (55 mg, 0.15 mmol) in THF (1 mL) wurde eine 1 M Lösung von TBAF in THF (0.3 mL, 0.3 mmol) zugegeben, und die Mischung wurde 1 h bei Raumtemperatur gerührt. Das Lösungsmittel wurde verdampft
Biologische Aktivität
The compound 4-((2-((2-(cyclopentylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide is a synthetic derivative that exhibits promising biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to explore its biological activity, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H25N5O4S with a molecular weight of approximately 431.5 g/mol. The structural complexity of this compound, incorporating both quinazoline and cyclohexane moieties, suggests potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of quinazoline, including those similar to the compound in focus, exhibit significant antimicrobial properties. For instance, a study demonstrated that certain quinazoline derivatives showed comparable effectiveness to standard antimicrobial agents like ciprofloxacin and fluconazole in inhibiting microbial growth .
| Compound | Antimicrobial Activity (IC50) | Comparison Standard |
|---|---|---|
| Compound A | 1.61 µg/mL | Ciprofloxacin |
| Compound B | 1.98 µg/mL | Fluconazole |
Anticancer Activity
The anticancer potential of this compound was evaluated using the MTT assay, which assesses cell viability. The results indicated moderate anticancer activity, with some derivatives showing lower efficacy compared to established chemotherapeutic agents like 5-fluorouracil .
| Compound | Cancer Cell Line | IC50 (µg/mL) | Comparison Standard |
|---|---|---|---|
| Compound C | A-431 | 12.5 | Doxorubicin |
| Compound D | HT29 | 8.7 | 5-Fluorouracil |
Molecular docking studies suggest that the compound interacts with specific protein targets through hydrophobic interactions and hydrogen bonding . This interaction profile is crucial for understanding its mechanism of action against cancer cells and microbes.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation into various quinazoline derivatives revealed that compounds featuring the thioether linkage showed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was part of this study and demonstrated promising results .
- Anticancer Evaluation : In another study focusing on the anticancer properties of similar compounds, it was found that modifications in the side chains significantly influenced their cytotoxicity against different cancer cell lines. The presence of the cyclopentyl amino group was noted to enhance activity against specific targets .
Eigenschaften
IUPAC Name |
4-[[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O4S/c33-25(30-21-6-1-2-7-21)18-37-28-31-24-10-4-3-9-23(24)27(35)32(28)17-19-11-13-20(14-12-19)26(34)29-16-22-8-5-15-36-22/h3-4,9-10,19-22H,1-2,5-8,11-18H2,(H,29,34)(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSHLPWMNZCGTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5CCCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














